Bisphenol F Monosulfate Sodium Salt, also known as 4-(4-Hydroxybenzyl)phenyl Hydrogen Sulfate Sodium Salt, is an organic compound with the molecular formula and a molecular weight of 302.28 g/mol. This compound is derived from Bisphenol F, a chemical commonly used in the production of epoxy resins and other plastic materials. The sodium salt form is particularly significant due to its solubility in water and potential applications in various scientific fields, including chemistry and biology .
The synthesis of Bisphenol F Monosulfate Sodium Salt generally involves the following steps:
The molecular structure of Bisphenol F Monosulfate Sodium Salt features two phenolic rings connected by a central carbon chain, with a sulfate group attached to one of the aromatic rings. The structural representation can be described using the following identifiers:
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+]
Bisphenol F Monosulfate Sodium Salt can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for Bisphenol F Monosulfate Sodium Salt primarily involves its interaction with biological systems. It has been shown to exhibit:
These interactions may have implications for cellular processes and health outcomes, particularly regarding reproductive health .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.28 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Slightly acidic |
The compound's stability and reactivity are influenced by its functional groups, making it suitable for various applications in research and industry .
Bisphenol F Monosulfate Sodium Salt has diverse applications across several fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3